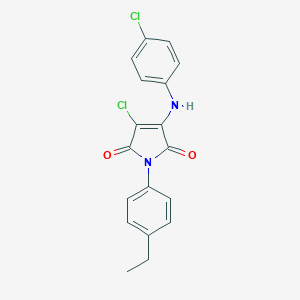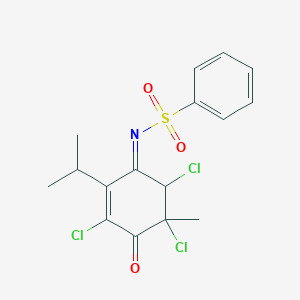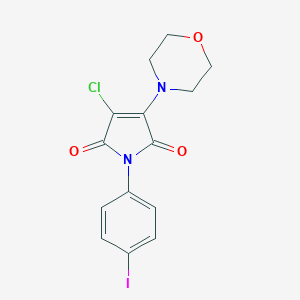![molecular formula C20H23NO4 B382892 ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate](/img/structure/B382892.png)
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate is an organic compound with the molecular formula C20H23NO4 This compound is characterized by its complex structure, which includes an ethyl ester group, a benzoate moiety, and a butanoyl group linked to a 2-methylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-methylphenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(2-methylphenoxy)butanoyl chloride.
Amidation Reaction: The intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the product is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the butanoyl and benzoate moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(2-chlorophenoxy)butanoyl]amino}benzoate
- Ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}benzoate
- Ethyl 2-{[4-(2-nitrophenoxy)butanoyl]amino}benzoate
Uniqueness
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as enhanced binding affinity to certain molecular targets or altered pharmacokinetic profiles compared to its analogs.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
ethyl 2-[4-(2-methylphenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-20(23)16-10-5-6-11-17(16)21-19(22)13-8-14-25-18-12-7-4-9-15(18)2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,21,22) |
InChI Key |
SCNLDUBIFLGUPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propyl 3-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B382811.png)
![3-chloro-1-{2-[3-chloro-4-(3-methoxyanilino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}-4-(3-methoxyanilino)-1H-pyrrole-2,5-dione](/img/structure/B382812.png)

![3-CHLORO-1-(2-{3-CHLORO-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}PHENYL)-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B382814.png)
![1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B382817.png)

![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B382824.png)
![N'-(4-methoxybenzylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382826.png)
![N'-(3,4-dimethoxybenzylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382827.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B382829.png)

![N-(1-Ethyl-2-hydroxyindol-3-yl)imino-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382832.png)
